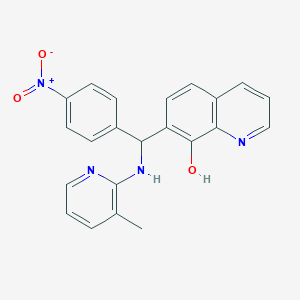

![molecular formula C22H19N5O4 B2390837 3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921783-69-9](/img/structure/B2390837.png)

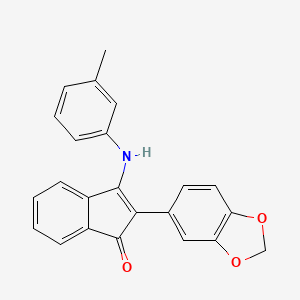

3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyrimidine derivative, which is a class of compounds containing a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidine derivatives are generally synthesized through reactions involving the formation of the pyrimidine ring. This often involves the reaction of a dicarbonyl compound with a diamine .Aplicaciones Científicas De Investigación

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is an attractive target for cancer therapy due to its role in cell cycle regulation. Researchers have designed a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds (compounds 4–13) as novel CDK2 inhibitors . These compounds demonstrated significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (hepatocellular carcinoma). Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines.

Anticancer Activity Against Breast Cancer Cell Lines

Another study explored a novel series of pyrazolo[3,4-d]pyrimidine compounds (specifically 4, 6–11, and 12a–e) and evaluated their cytotoxic effects. Among these compounds, 12a–d demonstrated significant anticancer activity against breast cancer cell lines MDA-MB-468 and T-47D .

Dual Activity Against Cell Lines and CDK2

Compound 14, which displayed potent dual activity against cancer cell lines and CDK2, warrants further investigation. It not only inhibited cell proliferation but also altered cell cycle progression and induced apoptosis within HCT cells .

Potential as Targeted Kinase Inhibitors

In the pursuit of more effective targeted kinase inhibitors (TKIs), researchers synthesized halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’. These compounds hold promise as potential kinase inhibitors .

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, and cytotoxic evaluation Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Kinase Inhibitors

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell division .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for the phosphorylation of several proteins that are crucial for DNA replication and cell cycle progression. By inhibiting CDK2, the compound disrupts these processes, leading to cell cycle arrest .

Result of Action

The result of the compound’s action is a significant inhibition of cell proliferation . In studies, it has shown superior cytotoxic activities against certain cell lines . The compound’s action leads to alterations in cell cycle progression and induces apoptosis within cells .

Direcciones Futuras

Propiedades

IUPAC Name |

3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4/c1-26-12-16(20(29)24-15-9-7-14(8-10-15)19(23)28)17-18(26)21(30)27(22(31)25-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,23,28)(H,24,29)(H,25,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEJNWOSNZBKNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2390756.png)

![2-{4-[(4-methoxybenzyl)thio]-1H-pyrrolo[3,2-c]pyridin-1-yl}-N-[2-(2-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B2390758.png)

![N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2390761.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2390768.png)

![1-(4-Methylpiperidin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2390771.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2390773.png)

![2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2390777.png)